molecular formula C11H11N B075129 2,8-Dimethylquinoline CAS No. 1463-17-8

2,8-Dimethylquinoline

Cat. No. B075129
CAS RN: 1463-17-8
M. Wt: 157.21 g/mol
InChI Key: BELFSAVWJLQIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 2,8-dimethylquinoline, often involves the Friedländer synthesis, a method that allows for the construction of the quinoline core through the condensation of aminobenzaldehydes with ketones or cyclohexanediones in the presence of acidic or basic catalysts. For instance, the synthesis of 5,8,5′,8′-dimethoxy-3,3′-dimethylene-2,2′-biquinoline showcases the versatility of the Friedländer synthesis in producing complex quinoline derivatives with high yield (Zhang Qing-hua, 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using various spectroscopic techniques such as UV, NMR, IR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule and its electronic structure, impacting its reactivity and physical properties. The structure of quinoline derivatives can significantly affect their photophysical properties, as observed in compounds with the 8-hydroxyquinoline group, where molecular configurations influence fluorescence and pH-sensing properties (Yuting Chen et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their rich chemistry. These compounds can undergo electrophilic substitution reactions at the benzene ring, nucleophilic substitution at the pyridine nitrogen, and can form complexes with metals. The reactivity of the quinoline nucleus is modulated by substituents, which can activate or deactivate the ring towards further chemical transformations. For example, the synthesis and reactivity of 8-hydroxyquinoline derivatives with metal ions highlight the ability of these compounds to form stable complexes, which is crucial for their applications in materials science and catalysis (Guozan Yuan et al., 2012).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. These properties are essential for understanding the material's behavior in different environments and applications. For instance, the study of molecular and crystal structures of quinoline derivatives provides valuable information on the compound's stability, packing in the solid state, and potential intermolecular interactions, which are critical for the development of new materials and drugs (A. Lyakhov et al., 2000).

Scientific Research Applications

  • Alzheimer's Disease and Neuroprotection :

    • 8-Hydroxyquinolines, including 2-substituted 8HQs, have been proposed for Alzheimer's disease treatment. PBT2, a therapeutic derived from this class, shows potential in disaggregating amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing Alzheimer's phenotype in animal models (Kenche et al., 2013).
    • Another study on PBT2 shows its potential in lowering cerebrospinal fluid Aβ and improving cognition in Alzheimer's disease, suggesting its role in amyloid-β targeting (Villemagne et al., 2017).
    • A 2-substituted 8HQ compound, 2-[(dimethylamino)methyl]-8-hydroxyquinoline, stimulates adult murine neural stem cells, indicating its potential for neuro-regenerative applications (Haigh et al., 2016).
  • Antimicrobial and Antifungal Properties :

    • 8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal effects, and are being explored for their potential as lead compounds for new drugs (Saadeh et al., 2020).
    • Specific 8-hydroxyquinoline derivatives, including 2,8-dimethylquinolines, have shown antibacterial activity, especially against Mycobacterium smegmatis (Kayirere et al., 1998).
  • Therapeutic Applications and Drug Development :

    • The study of 8-aminoquinoline therapy for latent malaria offers insights into its scientific and clinical applications, where 8-aminoquinolines have shown promise against endemic malaria (Baird, 2019).
    • Another research area involves the synthesis of various 8-hydroxyquinoline derivatives and their pharmaceutical profiles, focusing on DNA G-quadruplex-stabilizing agents and telomerase inhibitors for cancer treatment (Cookson et al., 2005).
  • Analytical Chemistry and Solvation Studies :

    • Infrared spectra studies of dimethylquinolines in gas phase provide insights into their analytical and atmospheric relevance (Das et al., 2010).
    • The photophysical properties of 8-hydroxyquinoline, including photoinduced tautomerization and solvation effects, offer valuable information for analytical applications (Bardez et al., 1997).

Safety And Hazards

2,8-Dimethylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFSAVWJLQIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163349
Record name 2,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylquinoline

CAS RN

1463-17-8
Record name 2,8-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1463-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-DIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3693PC4G7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dimethylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,8-Dimethylquinoline
Reactant of Route 3
Reactant of Route 3
2,8-Dimethylquinoline
Reactant of Route 4
Reactant of Route 4
2,8-Dimethylquinoline
Reactant of Route 5
2,8-Dimethylquinoline
Reactant of Route 6
Reactant of Route 6
2,8-Dimethylquinoline

Citations

For This Compound
176
Citations
K Prabha, R Satheeshkumar, KJR Prasad - ChemistrySelect, 2021 - Wiley Online Library
The synthesis of hetero substituted indoloquinolines and thiophene substituted benzonaphthyridienes from two heterocycles tethered by nitrogen or sulfur intermediates. Further it …
AJ Deeming, IP Rothwell - Journal of the Chemical Society, Dalton …, 1978 - pubs.rsc.org
Enantiomeric forms of [Pd(dmp)L(OH2)][ClO4][dmp = 2-(dimethylaminomethyl)phenyl, L = benzo[h]quinoline (bquin) or 8-methylquinoline (8Me-quin)] rapidly interconvert in (CD3)2CO …
Number of citations: 4 pubs.rsc.org
GR Lake, JR Bailey - Journal of the American Chemical Society, 1933 - ACS Publications
Introduction.—All the quinolines so far encountered among the kero bases are 2, 3, 4 or 8 polymethyl homologs with one methyl at position 2; no quinoline substituted at positions 5, 6 or …
Number of citations: 5 pubs.acs.org
WS Emerson, JW Davis - Journal of the American Chemical …, 1939 - ACS Publications
The following compounds have been prepared: 2-methoxy-6-carboxy-2'-nitrobiphenyl, 2-nitro-6-earboxy-2'-methoxybiphenyl, and 2-methoxy-6-nitro-2'-carboxybiphenyl. The 2-nitro-6-…
Number of citations: 2 pubs.acs.org
I Burich, K Nikolich, A Aleksich - Journal of Applied Spectroscopy, 1974 - Springer
There are a number of papers dealing with fluorescence of quinolines [2-6] in which the relationship between the fluorescence and the structure of the compounds in solution is …
Number of citations: 3 link.springer.com
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to toxicity …
Number of citations: 27 www.sciencedirect.com
B Wang, C Li, H Liu - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
Herein, we report a Cp*Rh(III)‐catalyzed directed C−H methylation of quinoline N‐oxides at the C‐8 position using commercially available organotrifluoroborates as reagents. This …
Number of citations: 70 onlinelibrary.wiley.com
J Fraser, E Tittensor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Evaporation of the filtrate to about 300 CC and keeping at 0' gave colourless needles of 3-amino4-hydroxy-2 : 8-dimethylquinoline hydrochloride (7.0 g.) . The acetyl derivative, …
Number of citations: 2 pubs.rsc.org
BF Armendt, JR Bailey - Journal of the American Chemical …, 1933 - ACS Publications
The Nitrogen Compounds in Petroleum Distillates.VII. New Page 1 Oct., 1933 Reactions of Two Naphthenic Bases 4145 Summary This paper reports the isolation of 2,8-…
Number of citations: 3 pubs.acs.org
R Khanna, B Armstrong, H Cui… - Journal of the American …, 1992 - ACS Publications
The relative reactivities of the two methyl groups of 2, 6-dimethylquinoline (2, 6-DMQ) and 2, 7-dimethylquinoline (2, 7-DMQ) toward several radicals were assessed by intramolecular …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.